

# In-Depth Technical Guide to the Physical Properties of mPEG45-diol

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## Compound of Interest

Compound Name: mPEG45-diol

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This guide provides a comprehensive overview of the physical and chemical properties of methoxy-poly(ethylene glycol)-diol with an average molecular weight of approximately 2000 g/mol, commonly referred to as **mPEG45-diol** in certain contexts. This polymer is a critical component in various biomedical applications, most notably as a flexible and hydrophilic linker in the design of Proteolysis Targeting Chimeras (PROTACs).

## Core Physical and Chemical Properties

Quantitative data for **mPEG45-diol** and a closely related polyethylene glycol (PEG 2000) are summarized below. Due to the limited availability of specific data for **mPEG45-diol**, properties of PEG 2000 are provided as a reference, given its similar molecular weight.

Property	Value (mPEG45-diol)	Value (PEG 2000 - Reference)	Source
Average Molecular Weight	2088.49 g/mol	~2000 g/mol	[Vendor Data]
CAS Number	122202-39-5	25322-68-3	[Vendor Data]
Appearance	Not specified; likely a white waxy powder or flakes	White waxy powder or flakes	[1][2]
Melting Point	Not specified	50-57.5 °C	[3][4]
Density	Not specified	~1.21 g/cm <sup>3</sup> (at 20 °C)	[1][3]
Purity	≥ 97.5%	Not applicable	[Vendor Data]
Solubility	Soluble in DMSO (10 mM)	Soluble in water, methanol, benzene, dichloromethane. Insoluble in diethyl ether and hexane.	[Vendor Data, 4]
Storage Conditions (Powder)	-20°C for 3 years; 4°C for 2 years	Room temperature	[Vendor Data]

## Experimental Protocols for Characterization

The quality and characterization of mPEG-diols are paramount for their application in drug development. The following are key experimental protocols used to determine the physicochemical properties and purity of these polymers.

### Molecular Weight and Polydispersity Determination by Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Objective: To determine the number-average molecular weight ( $M_n$ ), weight-average molecular weight ( $M_w$ ), and polydispersity index ( $PDI = M_w/M_n$ ) of the polymer.

#### Methodology:

- **Instrumentation:** A standard HPLC system equipped with a refractive index (RI) detector.
- **Columns:** A set of GPC/SEC columns suitable for the separation of polymers in the desired molecular weight range (e.g., polystyrene-divinylbenzene based columns).
- **Mobile Phase:** A suitable solvent in which the polymer is soluble and that is compatible with the column packing, such as tetrahydrofuran (THF) or an aqueous buffer.
- **Calibration:** The system is calibrated using a series of narrow molecular weight PEG standards.
- **Sample Preparation:** The **mPEG45-diol** sample is dissolved in the mobile phase at a known concentration (e.g., 1-5 mg/mL) and filtered through a 0.22  $\mu\text{m}$  syringe filter.
- **Analysis:** The sample is injected into the GPC/SEC system. The elution profile is recorded, and the molecular weight distribution is calculated based on the calibration curve.

## Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To confirm the chemical structure of the mPEG-diol and to identify and quantify impurities.

#### Methodology:

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent in which the polymer is soluble (e.g., Deuterated Chloroform ( $\text{CDCl}_3$ ) or Deuterated Water ( $\text{D}_2\text{O}$ )).
- **Analysis:**
  - $^1\text{H}$  NMR: Provides information on the proton environment. The characteristic peaks of the ethylene glycol repeating units ( $-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$ ) appear around 3.6 ppm. The methoxy end-group ( $-\text{OCH}_3$ ) will have a distinct signal, as will the protons adjacent to the terminal

hydroxyl groups. Integration of these signals can be used to estimate the degree of polymerization and confirm the end-group functionality.

- $^{13}\text{C}$  NMR: Provides information on the carbon backbone and can be used to confirm the structure and identify any carbon-containing impurities.

## Diol Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of PEG-diol impurity in the mPEG-diol product. The presence of diol impurities can lead to undesired cross-linking in subsequent reactions.

Methodology:

- Instrumentation: A reverse-phase HPLC (RP-HPLC) system with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).
- Column: A C18 or other suitable reversed-phase column.
- Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile, is typically used.
- Principle: The separation is based on the difference in polarity between the monofunctional mPEG-diol and the difunctional PEG-diol. The diol, having two hydroxyl end-groups, is more polar and will typically have a different retention time than the mPEG-diol.
- Quantification: The percentage of diol impurity can be determined by comparing the peak area of the diol to the total peak area of all PEG species.

## Mass Verification by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Objective: To confirm the molecular weight distribution and the mass of the individual polymer chains.

Methodology:

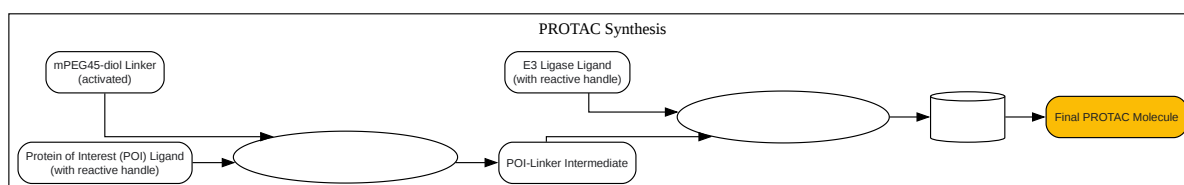
- Matrix: A suitable matrix (e.g., 2,5-dihydroxybenzoic acid) is chosen to co-crystallize with the polymer.
- Sample Preparation: The **mPEG45-diol** sample is mixed with the matrix solution and spotted onto a MALDI target plate.
- Analysis: The sample is irradiated with a laser, causing desorption and ionization of the polymer molecules. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight of each polymer chain in the distribution.

## Application in PROTAC Development: An Experimental Workflow

**mPEG45-diol** is frequently used as a linker to connect a protein of interest (POI) binder and an E3 ligase binder in a PROTAC molecule. The length and flexibility of the PEG linker are critical for inducing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent degradation of the POI.

## PROTAC Synthesis Workflow

The synthesis of a PROTAC using an mPEG-diol linker typically involves a multi-step process. The following diagram illustrates a general synthetic workflow.

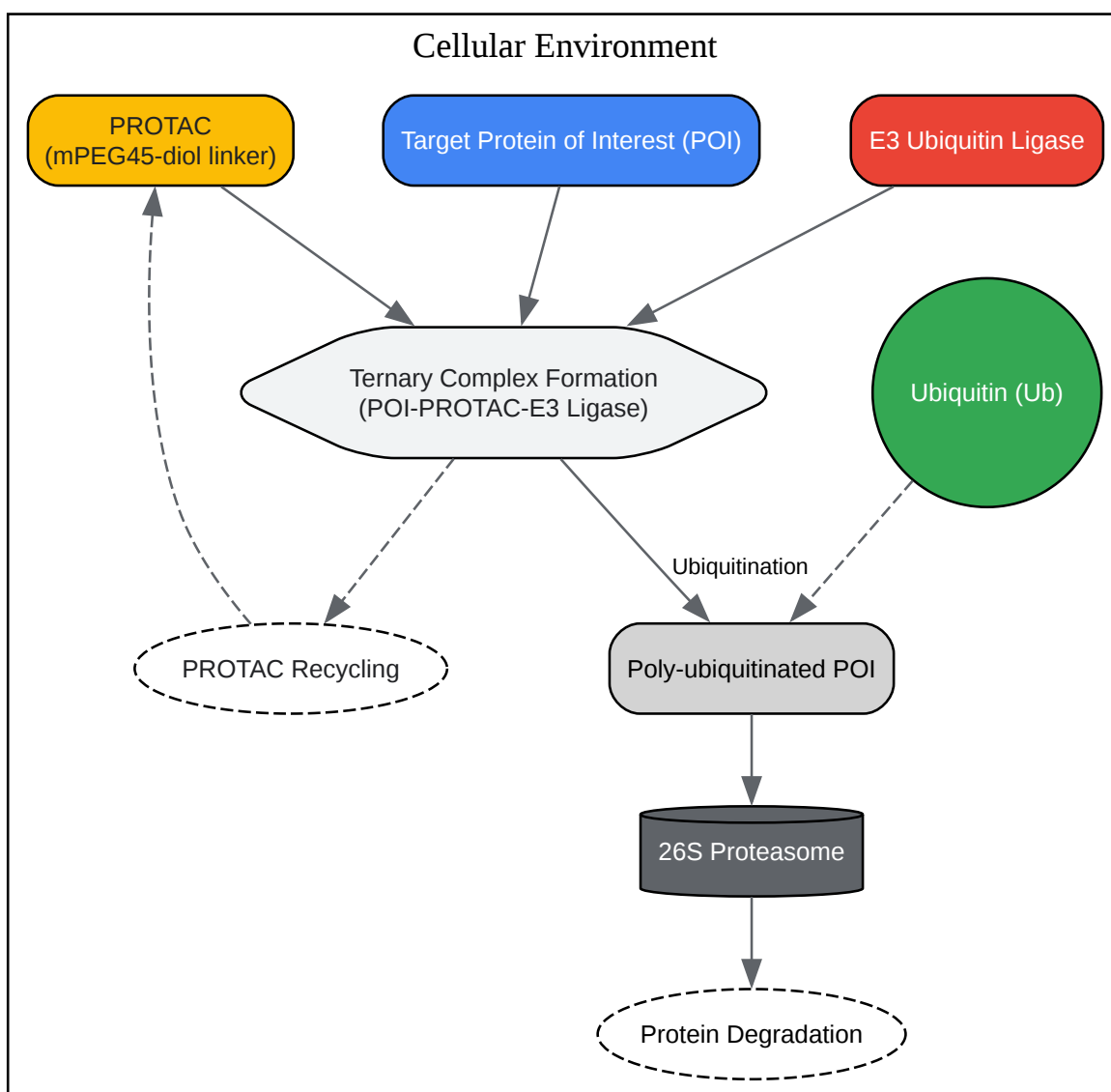


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Caption: A generalized workflow for the synthesis of a PROTAC molecule using an mPEG-diol linker.

## PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC is introduced into a cellular system to induce the degradation of the target protein. The mechanism of action is depicted in the following signaling pathway diagram.



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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

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## References

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